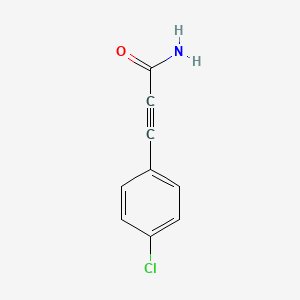![molecular formula C12H16ClNO2 B2758297 4-(Benzo[d][1,3]dioxol-5-yl)piperidine hydrochloride CAS No. 2409597-19-7](/img/structure/B2758297.png)
4-(Benzo[d][1,3]dioxol-5-yl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzo[d][1,3]dioxol-5-yl)piperidine hydrochloride is a chemical compound with the empirical formula C13H17NO2·HCl and a molecular weight of 255.74 g/mol . This compound is known for its unique structure, which includes a benzo[d][1,3]dioxole moiety attached to a piperidine ring. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit activity against various cancer cell lines , suggesting potential targets within these cells.
Mode of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells , suggesting a similar mode of action for this compound.
Result of Action
, related compounds have been shown to exhibit potent growth inhibition properties against various cancer cell lines. This suggests that 4-(benzo[d][1,3]dioxol-5-yl)piperidine HCl may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d][1,3]dioxol-5-yl)piperidine hydrochloride typically involves the reaction of benzo[d][1,3]dioxole with piperidine under specific conditions. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction is carried out using a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium (Pd2(dba)3), in the presence of a base like cesium carbonate (Cs2CO3) and a ligand such as 2,2’-bis(phenylphosphino)-1,1’-binaphthyl (BINAP) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized for higher yields and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[d][1,3]dioxol-5-yl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(Benzo[d][1,3]dioxol-5-yl)piperidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-(Benzo[d][1,3]dioxol-5-yl)piperidine hydrochloride can be compared with other similar compounds, such as:
- N-(Benzo[d][1,3]dioxol-5-yl)piperidin-4-amine hydrochloride
- 4-Benzyl-4-piperidinecarboxamide hydrochloride
- 3-(4-Ethoxy-benzyl)-piperidine hydrochloride
- 4-(4-(Piperidin-4-yl)benzyl)morpholine hydrochloride
These compounds share structural similarities but may differ in their chemical properties and biological activities.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-2-11-12(15-8-14-11)7-10(1)9-3-5-13-6-4-9;/h1-2,7,9,13H,3-6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQCFITYZDGGGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC3=C(C=C2)OCO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B2758225.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2758227.png)


![Ethyl 4-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2758230.png)


![N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2758233.png)
![2-hydrazinyl-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2758234.png)

![5-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B2758237.png)
